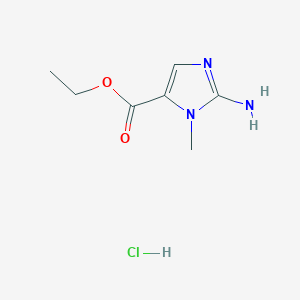
Tri(2-metoxicarboniletil)fosfina
Descripción general
Descripción
Tri(2-methoxycarbonylethyl)phosphine is a chemical compound with the molecular formula C12H21O6P and a molecular weight of 292.27 . It is a yellow liquid used for proteomics research applications .
Molecular Structure Analysis
The molecular structure of Tri(2-methoxycarbonylethyl)phosphine is represented by the formula C12H21O6P . The structure is consistent with NMR identification .Physical and Chemical Properties Analysis
Tri(2-methoxycarbonylethyl)phosphine is a yellow liquid . It has a molecular weight of 292.27 and a molecular formula of C12H21O6P .Aplicaciones Científicas De Investigación
Modulación de la Reactividad en Complejos de Platino
Tri(2-metoxicarboniletil)fosfina (tmTCEP) se ha utilizado como ligando para modular la reactividad en nuevos complejos de platino . El estudio encontró que tmTCEP mostró una permeabilidad incluso mayor que la tris(2-carboxietil)fosfina (TCEP) a través de la farmacocinética de un complejo de platino . Esta aplicación es particularmente relevante en el campo de la química medicinal.
Uso en Metalo fármacos
El ligando tmTCEP se ha utilizado en el desarrollo de nuevos metalo fármacos . Estos fármacos están diseñados para superar los efectos no deseados producidos por el cisplatino, un metalo fármaco bien conocido en la clínica . El ligando tmTCEP contribuye a la estabilidad de estos compuestos en solución y su interacción con modelos biológicos .
Ligando para Síntesis Asimétrica
Los ligandos de fosfina P-quirales como tmTCEP se han utilizado en la síntesis asimétrica catalizada por metales . Este método es uno de los más importantes para la producción económica y ambientalmente benigna de compuestos ópticamente activos útiles . El ligando tmTCEP juega un papel crucial en este proceso debido a su capacidad de coordinarse fuertemente a los metales de transición y promover las reacciones catalíticas .
Uso en Hidrogenación Asimétrica
Los ligandos de fosfina P-quirales, incluido tmTCEP, se han utilizado en la hidrogenación asimétrica homogénea catalizada por rodio . Este proceso es importante para la producción de compuestos ópticamente activos utilizados en productos farmacéuticos, agroquímicos, fragancias y más .
Confinamiento de Fosfina
This compound se puede utilizar en el desarrollo de confinamiento de fosfina . Este proceso explora paralelismos con sistemas macrocíclicos restringidos relacionados y moléculas mecánicamente entrelazadas .
Ligando para Catálisis de Metales de Transición
Los ligandos de fosfina P-quirales como tmTCEP se utilizan en reacciones catalizadas por metales de transición . Estas reacciones se han estudiado durante más de seis décadas, y se ha desarrollado una variedad de reacciones de esta clase . El ligando tmTCEP juega un papel significativo en estas reacciones debido a su capacidad de coordinarse fuertemente a los metales de transición .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Phosphines are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . Constraining phosphines within confined environments influences not only their behavior but also that of their metal complexes . This could lead to reactivity modification and provide new avenues for research .
Propiedades
IUPAC Name |
methyl 3-bis(3-methoxy-3-oxopropyl)phosphanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21O6P/c1-16-10(13)4-7-19(8-5-11(14)17-2)9-6-12(15)18-3/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGYESORUFVNSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCP(CCC(=O)OC)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649684 | |
| Record name | Trimethyl 3,3',3''-phosphanetriyltripropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29269-17-8 | |
| Record name | Trimethyl 3,3',3''-phosphanetriyltripropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90649684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 29269-17-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1603924.png)


![N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride](/img/structure/B1603930.png)






